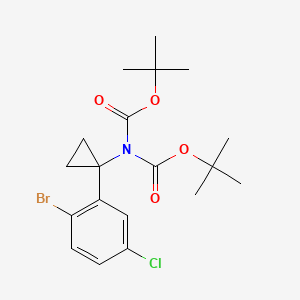
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine is a chemical compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and chlorine atoms The compound also contains two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atom
Métodos De Preparación
The synthesis of 1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the 2-bromo-5-chlorophenyl precursor. This can be achieved through halogenation reactions involving bromine and chlorine reagents.
Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be accomplished using cyclopropanation reagents such as diazomethane or Simmons-Smith reagents.
Boc Protection: The final step involves the introduction of the Boc protecting groups. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine can undergo various chemical reactions:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
The major products formed from these reactions would depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine has several applications in scientific research:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development. It can be used to synthesize analogs with potential biological activity.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The cyclopropane ring and halogen substituents can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine can be compared with other similar compounds:
1-(2-Bromo-5-chlorophenyl)ethanone: This compound lacks the cyclopropane ring and Boc protecting groups, making it less complex but also less versatile in synthetic applications.
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-amine:
The presence of the cyclopropane ring and Boc protecting groups in this compound makes it unique and valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C19H25BrClNO4 |
|---|---|
Peso molecular |
446.8 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(2-bromo-5-chlorophenyl)cyclopropyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C19H25BrClNO4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)19(9-10-19)13-11-12(21)7-8-14(13)20/h7-8,11H,9-10H2,1-6H3 |
Clave InChI |
CHVVVQWGRZNCNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1(CC1)C2=C(C=CC(=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


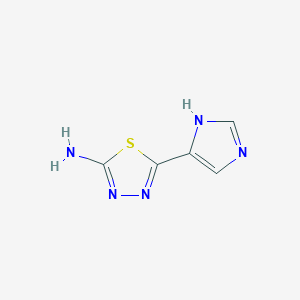
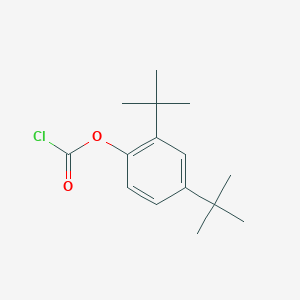
![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)
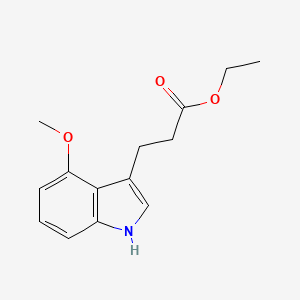

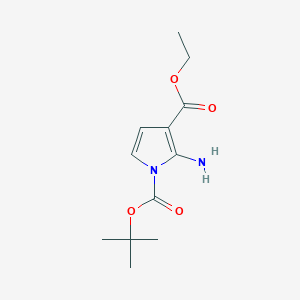
![5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene](/img/structure/B15337995.png)
![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)
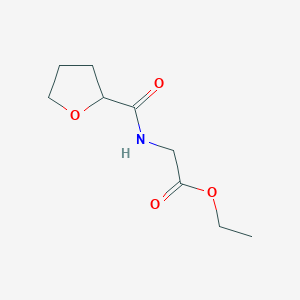

![Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate](/img/structure/B15338012.png)
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)
![9-Methoxy-3H-benzo[f]chromen-3-one](/img/structure/B15338030.png)

